An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid
An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid
CAS Number: 89536-85-6
This technical guide provides a comprehensive overview of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, a protected amino acid derivative crucial for the synthesis of modified peptides in research and drug development. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery.
Introduction
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, also known as Boc-N-methyl-D-valine, is a synthetic derivative of the amino acid D-valine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1][2] Furthermore, the N-methylation of the peptide backbone is a key strategic modification in medicinal chemistry.[3][4][5] This seemingly minor alteration imparts significant changes to the resulting peptide's physicochemical properties, leading to enhanced therapeutic potential.[3][4][5]
The introduction of an N-methyl group can:
-
Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bond from enzymatic cleavage and thereby increasing the peptide's in vivo half-life.[4]
-
Enhance Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall lipophilicity of the peptide is increased. This can facilitate its passive diffusion across cellular membranes to engage intracellular targets.[4]
-
Modulate Conformation: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.[4]
The D-configuration of the valine residue further contributes to enzymatic stability, as natural proteases primarily recognize L-amino acids. The use of D-amino acids is a well-established strategy for designing peptide-based therapeutics with improved pharmacokinetic profiles.[1]
Physicochemical and Spectroscopic Data
While specific experimental data for the (R)-enantiomer is not widely published in peer-reviewed literature, data for the closely related D-valine and its Boc-protected, non-methylated form provide a basis for its expected properties.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 89536-85-6 | [6][7] |
| Molecular Formula | C11H21NO4 | [6] |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | [1] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | [1] |
Table 2: Spectroscopic Data (Expected Ranges)
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons, the N-methyl protons, the valine side chain protons (isopropyl group), and the alpha-proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the tert-butoxycarbonyl group, the N-methyl carbon, and the carbons of the valine side chain. |
| Mass Spectrometry (ESI) | Expected to show [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions corresponding to the molecular weight. |
| FT-IR | Characteristic peaks for C=O stretching (carbonyls of the Boc group and carboxylic acid), C-H stretching (alkyl groups), and N-C stretching. |
Experimental Protocols
The synthesis of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid involves two key steps: the protection of the amino group of D-valine with a Boc group, followed by the N-methylation of the protected amino acid.
Synthesis of Boc-D-Valine
This procedure is adapted from the standard synthesis of Boc-protected amino acids.[8]
Materials:
-
D-valine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Citric acid
-
Ethyl acetate
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve D-valine in an aqueous solution of NaOH.
-
Add THF to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with the addition of aqueous NaOH.
-
Stir the reaction for several hours at room temperature.
-
Extract the reaction mixture with diethyl ether to remove any unreacted Boc₂O.
-
Acidify the aqueous layer with a solution of citric acid to precipitate the Boc-D-valine.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Add petroleum ether to induce crystallization.
-
Collect the crystalline product by filtration and dry under vacuum.
N-methylation of Boc-D-Valine
This protocol is a general method for the N-methylation of Boc-protected amino acids.
Materials:
-
Boc-D-valine
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Isopropyl alcohol
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Boc-D-valine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (NaH) in portions. Vigorous bubbling (hydrogen gas evolution) will occur.
-
Add methyl iodide (CH₃I) to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Carefully quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol, followed by water.
-
Reduce the volume of the solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by chromatography if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-N-methyl-D-valine can be incorporated into peptide chains using standard Boc-SPPS protocols. Due to the steric hindrance of the N-methyl group, coupling reactions may require longer reaction times or more potent coupling reagents.
General SPPS Cycle:
-
Resin Swelling: The synthesis support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA).
-
Coupling: The incoming Boc-N-methyl-D-valine is pre-activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF).
Applications in Research and Drug Development
The unique properties conferred by N-methylation and the use of a D-amino acid make Boc-N-methyl-D-valine a valuable building block in the design of peptide-based therapeutics.
Case Study: N-methylated Insulin Analogs
While not specifying the (R)-enantiomer, a study on insulin analogs highlights the impact of N-methylation on biological activity. The incorporation of N-methylvaline at position A3 of insulin resulted in a significant decrease in receptor binding affinity and biological activity.[9] This was attributed to conformational changes and the loss of hydrogen bonding capacity, demonstrating how N-methylation can be used to probe the structure-activity relationships of bioactive peptides.[9]
Table 3: Biological Activity of an N-methylated Insulin Analog
| Analog | Lipogenesis Potency (%) | Receptor Binding Affinity (%) |
| [MeVal³-A]insulin | 2.1 ± 0.2 | 1.0 ± 0.3 |
Data from a study on insulin analogs.[9]
This data illustrates that while N-methylation can enhance stability, it can also significantly impact the interaction with the biological target, a crucial consideration in drug design.
Workflow and Pathway Diagrams
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a peptide containing (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid.
Caption: Synthetic workflow for peptide synthesis using Boc-N-methyl-D-valine.
Conceptual Signaling Pathway Modulation
The incorporation of N-methylated amino acids can alter how a peptide therapeutic interacts with its target receptor, subsequently affecting downstream signaling. The diagram below conceptualizes this modulation.
Caption: Conceptual diagram of N-methylated peptide modulating a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid | C11H21NO4 | CID 7018800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Boc-N-Me-D-Val-OH [oakwoodchemical.com]
- 8. prepchem.com [prepchem.com]
- 9. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
